molecular formula C9H21Br2N B15072970 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide

Cat. No.: B15072970
M. Wt: 303.08 g/mol
InChI Key: RWIDZDJKRRJZQJ-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide is a chemical compound with the molecular formula C9H20Br2N. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide typically involves the bromination of N,N-diethyl-1-pentanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or methanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Reduction Reactions: The major product is N,N-diethyl-1-pentanamine.

    Oxidation Reactions: Products vary depending on the oxidizing agent but can include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N-diethyl-1-pentanamine
  • 5-Bromo-N,N-dimethyl-1-pentanamine
  • 5-Chloro-N,N-diethyl-1-pentanamine

Uniqueness

5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H21Br2N

Molecular Weight

303.08 g/mol

IUPAC Name

5-bromo-N,N-diethylpentan-1-amine;hydrobromide

InChI

InChI=1S/C9H20BrN.BrH/c1-3-11(4-2)9-7-5-6-8-10;/h3-9H2,1-2H3;1H

InChI Key

RWIDZDJKRRJZQJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCBr.Br

Origin of Product

United States

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